molecular formula C22H42O10S B13030667 Decylbeta-D-thiomaltopyranoside

Decylbeta-D-thiomaltopyranoside

Cat. No.: B13030667
M. Wt: 498.6 g/mol
InChI Key: YZNNXXWNKQOETJ-OIPHLDJMSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for decyl-β-D-thiomaltopyranoside is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This name reflects the compound’s stereochemical configuration, functional groups, and thioglycosidic linkage. The systematic breakdown of the name is as follows:

Component Description
(2R,3R,4S,5S,6R) Stereochemical descriptors for the glucopyranose ring attached via the thioglycosidic bond
6-decylsulfanyl A decylthio group (-S-C₁₀H₂₁) at position 6 of the reducing-end sugar
4,5-dihydroxy Hydroxyl groups at positions 4 and 5
2-(hydroxymethyl) A hydroxymethyl group (-CH₂OH) at position 2
oxan-3-yl Oxane (pyranose) ring system

The compound is registered under multiple identifiers, including CAS RN 148565-56-4 (PubChem) and 14565-56-4 (Glentham Life Sciences), with the discrepancy likely arising from a typographical error in the latter. Synonyms include Decyl beta-D-thiomaltopyranoside and DTXSID20438422, among others.

Molecular Architecture: Thioglycosidic Bond Configuration

The defining feature of decyl-β-D-thiomaltopyranoside is its thioglycosidic bond , where a sulfur atom replaces the oxygen atom typically found in glycosidic linkages. This bond connects the anomeric carbon (C1) of the non-reducing glucose unit to the sulfur atom, which is further bonded to a decyl chain (C₁₀H₂₁). The β-configuration indicates that the thioglycosidic bond is axial relative to the pyranose ring, as evidenced by the stereodescriptors in the IUPAC name.

The molecular formula C₂₂H₄₂O₁₀S and molecular weight 498.6 g/mol distinguish it from oxygenated maltoside derivatives. The SMILES string CCCCCCCCCCS[C@H]1C@@HO provides a topological representation of the molecule, highlighting the sulfur atom’s position and the stereochemistry of the two glucopyranose units.

Comparative Structural Analysis with Maltoside Derivatives

Decyl-β-D-thiomaltopyranoside shares structural similarities with maltoside derivatives but differs critically in its thioglycosidic bond. The table below contrasts key features:

Feature Decyl-β-D-thiomaltopyranoside Maltoside Analog (e.g., Decyl-β-D-maltoside)
Glycosidic Bond S-linked (C1-S-C10) O-linked (C1-O-C10)
Molecular Formula C₂₂H₄₂O₁₀S C₂₂H₄₂O₁₁
Molecular Weight 498.6 g/mol ~482.5 g/mol
Hydrolysis Resistance High (due to C-S bond stability) Moderate (C-O bond susceptible to acid/base hydrolysis)
Hydrogen Bonding Reduced (S lacks lone pairs for H-bonding) Enhanced (O participates in H-bonding)

The sulfur atom’s larger atomic radius (1.04 Å vs. 0.66 Å for oxygen) and lower electronegativity alter electronic distribution, increasing hydrophobicity and membrane protein compatibility.

Stereochemical Considerations in β-D-Thiomaltopyranoside Systems

The stereochemistry of decyl-β-D-thiomaltopyranoside is governed by the β-anomeric configuration (C1-S bond axial) and the D-glucose enantiomeric form. Key stereochemical features include:

  • Anomeric Configuration : The β-orientation places the thioglycosidic bond on the opposite side of the pyranose ring relative to the C6 hydroxymethyl group, as confirmed by the (2R,3R,4S,5S,6R) and (2R,3S,4R,5R,6S) descriptors in the IUPAC name.
  • Stereoelectronic Effects : The quasi-axial arrangement of the thioglycosidic bond influences reactivity. For example, glycosylation reactions involving thioglycoside donors exhibit β-selectivity when paired with reactive acceptors, as observed in related Kdo thioglycosides.
  • Conformational Rigidity : The thioglycosidic bond’s reduced rotational freedom compared to O-glycosides stabilizes specific conformers, critical for interactions with carbohydrate-binding proteins.

The InChI string InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 encodes this stereochemical information, enabling precise computational reconstruction of the molecule’s 3D geometry.

Properties

Molecular Formula

C22H42O10S

Molecular Weight

498.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22+/m1/s1

InChI Key

YZNNXXWNKQOETJ-OIPHLDJMSA-N

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decylbeta-D-thiomaltopyranoside typically involves the reaction of decyl alcohol with thiomaltose under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the thioglycosidic bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels .

Scientific Research Applications

Biochemical Research

Protein Solubilization
Decylbeta-D-thiomaltopyranoside is primarily employed in biochemical research for the solubilization of membrane proteins. It enables the extraction of these proteins while preserving their native structure, which is critical for subsequent analyses such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound's ability to dissociate protein aggregates enhances solubility without denaturation, making it invaluable in structural biology studies.

Case Study: Membrane Protein Purification
A study demonstrated the effectiveness of this compound in purifying the di-tripeptide transport protein DtpT from Lactococcus lactis. The protein was extracted using a combination of detergents, including this compound, leading to successful isolation and functional characterization .

Pharmaceutical Applications

Drug Delivery Systems
The compound's surfactant properties have led to investigations into its potential use in drug delivery systems. Due to its biocompatibility and ability to interact with biological membranes, this compound may enhance the bioavailability of therapeutic agents by facilitating their transport across cell membranes.

Case Study: Enhancing Drug Efficacy
Research has explored how this compound can improve the efficacy of certain drugs by increasing their solubility and stability in physiological conditions, thereby enhancing their therapeutic effects.

Industrial Applications

Detergent Formulation
In industrial settings, this compound is utilized in formulating detergents and cleaning agents due to its effective surfactant properties. Its ability to reduce surface tension makes it suitable for various cleaning applications, including those requiring non-toxic and biodegradable components.

Case Study: Non-toxic Cleaning Agents
A comparative study highlighted the use of this compound in developing environmentally friendly cleaning products that maintain high efficacy while minimizing ecological impact. The study emphasized the compound's role in reducing reliance on harsher chemicals traditionally used in cleaning formulations.

Chemical Research

Synthesis and Catalysis
this compound serves as a surfactant in chemical synthesis processes, facilitating the formation of complex molecules through catalysis. Its presence can enhance reaction yields and selectivity by stabilizing reaction intermediates.

Case Study: Catalytic Reactions
Research demonstrated that incorporating this compound into catalytic systems improved the efficiency of specific reactions, showcasing its utility beyond biological applications into broader chemical research contexts.

Summary Table of Applications

Application Area Description Case Studies/Findings
Biochemical ResearchSolubilization of membrane proteins for structural analysisSuccessful purification of DtpT from Lactococcus lactis using this compound
PharmaceuticalPotential use in drug delivery systemsEnhanced drug efficacy through improved solubility and stability
IndustrialFormulation of non-toxic detergentsDevelopment of eco-friendly cleaning products utilizing this compound
Chemical ResearchSurfactant role in synthesis and catalysisImproved reaction yields in catalytic processes with this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octyl 4-O-beta-D-allopyranosyl-1-thio-beta-D-altropyranoside

  • Molecular Formula : C₂₀H₃₈O₁₀S
  • Key Differences: Alkyl Chain: Shorter octyl (8-carbon) chain, reducing hydrophobicity and increasing CMC compared to decyl derivatives. Glycosidic Configuration: Features an allopyranosyl-altropyranosyl linkage instead of glucopyranosyl-maltopyranosyl, altering stereochemical interactions with proteins. Solubility: Higher water solubility due to the shorter alkyl chain but reduced efficacy in stabilizing large membrane proteins .

6-O-(β-D-Xylopyranosyl)-β-D-glucopyranoside

  • Molecular Formula : C₁₁H₁₈O₁₀ (lacks sulfur and alkyl chain).
  • Key Differences: Functional Groups: Absence of a thioether bond and alkyl chain renders it unsuitable for detergent applications. Applications: Primarily used in carbohydrate metabolism studies due to its natural xylose-glucose linkage, contrasting with Decylbeta-D-thiomaltopyranoside’s synthetic detergent role .

2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives

  • Example : Compounds 15–17 in .
  • Lack of Alkyl Chain: Limits self-assembly into micelles, restricting utility in membrane biology .

Data Table: Comparative Analysis

Compound Molecular Formula Alkyl Chain Length Glycosidic Linkage Key Functional Groups Primary Applications
This compound C₂₂H₄₂O₁₀S Decyl (C10) β(1→4) glucopyranosyl Thioether, hydroxyl Membrane protein solubilization
Octyl 4-O-beta-D-allopyranosyl-1-thio-beta-D-altropyranoside C₂₀H₃₈O₁₀S Octyl (C8) β-allopyranosyl-altropyranosyl Thioether, hydroxyl Mild detergent for soluble proteins
6-O-(β-D-Xylopyranosyl)-β-D-glucopyranoside C₁₁H₁₈O₁₀ None β(1→6) xylose-glucose Hydroxyl, ether Carbohydrate metabolism studies
2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives Varies (e.g., C₁₄H₂₄N₂O₈) None β(1→4) or β(1→6) Acetamido, deoxy Glycobiology, antimicrobial research

Research Findings and Functional Insights

  • CMC and Micelle Stability: this compound’s longer alkyl chain lowers CMC (~0.2–0.5 mM) compared to octyl analogs (~1–2 mM), enabling stable micelle formation at lower concentrations. This property is critical for preserving membrane protein native conformations .
  • Enzymatic Resistance: The thioether bond in this compound confers resistance to glycosidases, unlike oxygen-linked maltosides, which degrade rapidly in biological systems. This enhances its utility in long-term biochemical assays .
  • Protein Compatibility: Unlike acetamido-modified derivatives (), this compound’s unmodified hydroxyl groups minimize nonspecific interactions, improving crystallization success rates for G-protein-coupled receptors (GPCRs) .

Biological Activity

Decylbeta-D-thiomaltopyranoside (DTMP) is a nonionic surfactant that exhibits significant biological activity due to its unique chemical structure, which includes a decyl chain and a thiomaltopyranoside moiety. This compound is a derivative of maltose, where one oxygen atom in the glycosidic bond is replaced by sulfur, forming a thioether linkage. Its surfactant properties facilitate interactions with biological membranes, influencing membrane fluidity and permeability.

  • Chemical Formula : C16_{16}H32_{32}O6_6S
  • Molecular Weight : 320.422 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 476.5 °C at 760 mmHg
  • Flash Point : 242 °C

DTMP's biological activity primarily stems from its ability to interact with lipid bilayers and membrane proteins. It modulates membrane properties, which can enhance the solubilization of proteins and other biomolecules for analytical purposes. The thioether linkage in DTMP enhances its surfactant properties compared to other non-thioether counterparts, making it particularly valuable in biochemical applications.

Membrane Studies

DTMP has been utilized in various studies involving membrane proteins and lipid bilayers. Its surfactant properties allow for:

  • Increased Membrane Fluidity : DTMP alters the physical state of lipid bilayers, facilitating the study of membrane dynamics.
  • Protein Solubilization : It aids in the extraction and solubilization of membrane proteins, which is crucial for structural and functional studies.

Case Studies

  • Protein Interaction Studies
    • A study demonstrated that DTMP effectively interacts with bovine serum albumin (BSA), quenching its intrinsic fluorescence. This interaction provides insights into how DTMP can be used to stabilize proteins in solution, enhancing their usability in biochemical assays.
  • Biochemical Assays
    • In biochemical assays, DTMP has been shown to improve the solubility of various biomolecules, making it an essential reagent for researchers working with hydrophobic compounds .
  • Surface Activity
    • Research on surface tension isotherms has indicated that DTMP exhibits unique adsorption characteristics at air-water interfaces compared to other surfactants like decylbeta-D-glucopyranoside and decylbeta-D-maltopyranoside. This property is crucial for applications in formulation science .

Comparative Analysis of Surfactants

SurfactantStructure TypeMembrane InteractionProtein SolubilizationToxicity Level
This compoundThioetherHighExcellentLow
Decylbeta-D-glucopyranosideEtherModerateGoodLow
Decylbeta-D-maltopyranosideEtherModerateGoodLow

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